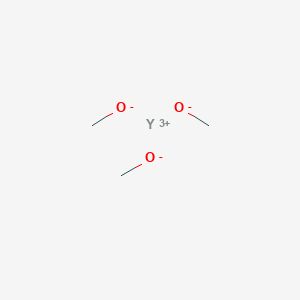
Yttrium trimethoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Yttrium trimethoxide is a chemical compound composed of yttrium, a rare earth metal, and methoxide groups It is represented by the chemical formula Y(OCH₃)₃
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Yttrium trimethoxide can be synthesized through several methods. One common approach involves the reaction of yttrium chloride with sodium methoxide in an anhydrous methanol solution. The reaction typically proceeds as follows: [ \text{YCl}_3 + 3 \text{NaOCH}_3 \rightarrow \text{Y(OCH}_3\text{)}_3 + 3 \text{NaCl} ]
Another method involves the direct reaction of yttrium metal with methanol under controlled conditions. This reaction requires an inert atmosphere to prevent oxidation and typically occurs at elevated temperatures.
Industrial Production Methods
Industrial production of this compound often involves the use of yttrium oxide as a starting material. The oxide is first converted to yttrium chloride, which is then reacted with methanol to produce this compound. This method is preferred for large-scale production due to the availability of yttrium oxide and the relative simplicity of the conversion process.
Análisis De Reacciones Químicas
Types of Reactions
Yttrium trimethoxide undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form yttrium hydroxide and methanol. [ \text{Y(OCH}_3\text{)}_3 + 3 \text{H}_2\text{O} \rightarrow \text{Y(OH)}_3 + 3 \text{CH}_3\text{OH} ]
Alcoholysis: Reacts with alcohols to form mixed alkoxides. [ \text{Y(OCH}_3\text{)}_3 + 3 \text{ROH} \rightarrow \text{Y(OR)}_3 + 3 \text{CH}_3\text{OH} ]
Thermal Decomposition: Decomposes upon heating to form yttrium oxide and methanol.
Common Reagents and Conditions
Common reagents used in reactions with this compound include water, alcohols, and acids. Reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions, and elevated temperatures may be required for certain processes.
Major Products Formed
The major products formed from reactions involving this compound include yttrium hydroxide, mixed alkoxides, and yttrium oxide. These products are of interest for various applications in materials science and catalysis.
Aplicaciones Científicas De Investigación
Yttrium trimethoxide has several scientific research applications, including:
Materials Science: Used as a precursor for the synthesis of yttrium-containing materials, such as yttrium oxide nanoparticles, which have applications in ceramics and electronics.
Biomedical Applications: Investigated for potential use in drug delivery systems and as a component in bioimaging agents.
Optoelectronics: Utilized in the production of materials for optoelectronic devices, such as light-emitting diodes (LEDs) and lasers.
Mecanismo De Acción
The mechanism of action of yttrium trimethoxide in catalytic processes involves the coordination of the methoxide groups to the active sites of the catalyst. This coordination facilitates the activation of substrates and promotes the desired chemical transformations. In biomedical applications, this compound can interact with biological molecules through coordination bonds, influencing their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
Yttrium oxide (Y₂O₃): A stable oxide of yttrium used in ceramics and electronics.
Yttrium chloride (YCl₃): A chloride salt of yttrium used as a precursor in various chemical syntheses.
Yttrium nitrate (Y(NO₃)₃): A nitrate salt of yttrium used in the preparation of other yttrium compounds.
Uniqueness
Yttrium trimethoxide is unique due to its methoxide groups, which provide distinct reactivity compared to other yttrium compounds. This reactivity makes it a valuable precursor for the synthesis of yttrium-containing materials and a versatile catalyst in organic reactions.
Propiedades
Número CAS |
90397-40-3 |
|---|---|
Fórmula molecular |
C3H9O3Y |
Peso molecular |
182.01 g/mol |
Nombre IUPAC |
methanolate;yttrium(3+) |
InChI |
InChI=1S/3CH3O.Y/c3*1-2;/h3*1H3;/q3*-1;+3 |
Clave InChI |
WVLGTKBIJRAYME-UHFFFAOYSA-N |
SMILES canónico |
C[O-].C[O-].C[O-].[Y+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


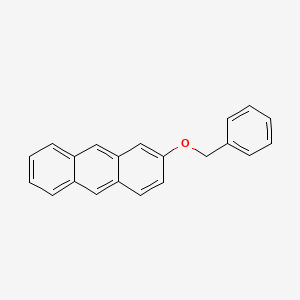
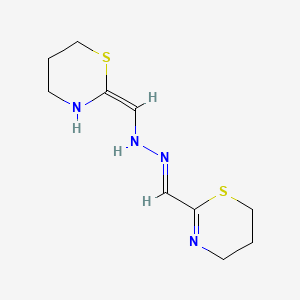
![1,1',1''-{[3-Chloro-2-(hexadecyloxy)propoxy]methanetriyl}tribenzene](/img/structure/B14347121.png)
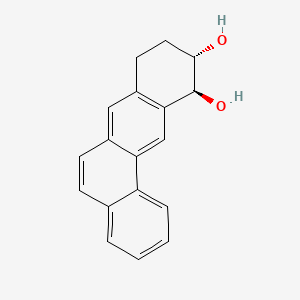
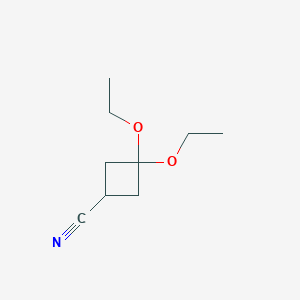
![4-({[4'-(Octyloxy)[1,1'-biphenyl]-4-yl]oxy}methyl)benzonitrile](/img/structure/B14347154.png)

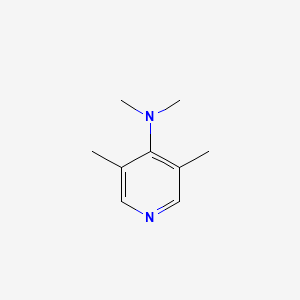
![4-(Acetyloxy)-3-[(acetyloxy)methyl]-2-methylidenebutyl acetate](/img/structure/B14347170.png)
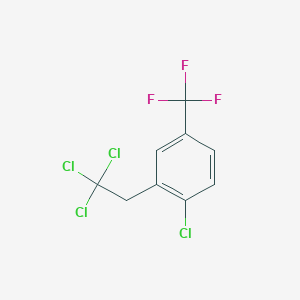
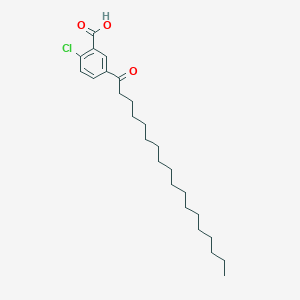
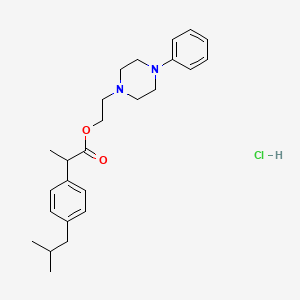
![1H-Cyclopropa[b]naphthalene, 1-(diphenylmethylene)-](/img/structure/B14347187.png)
![2,2'-{1,2-Phenylenebis[azanylylidene(E)methanylylidene]}dianiline](/img/structure/B14347190.png)
